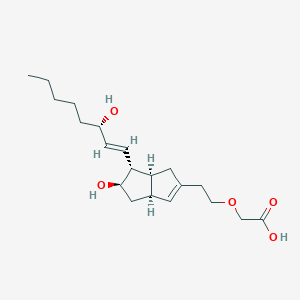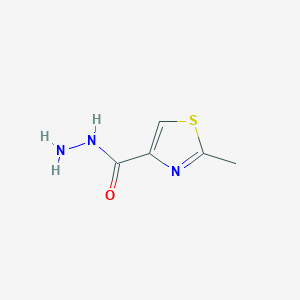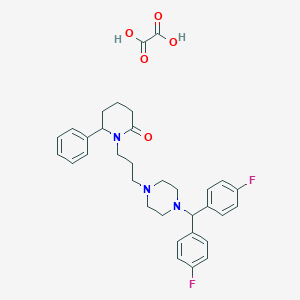
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as FLB 457, this compound belongs to the class of benzisoxazole derivatives and has been studied extensively for its pharmacological properties.
Mechanism Of Action
The mechanism of action of FLB 457 involves the modulation of dopamine and serotonin neurotransmission in the brain. It acts as a potent antagonist at dopamine D2 and D3 receptors and a partial agonist at serotonin 5-HT2A receptors. This dual mechanism of action is believed to contribute to its therapeutic efficacy in psychotic disorders.
Biochemical And Physiological Effects
FLB 457 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of FLB 457 is its high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potent tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of FLB 457 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on FLB 457, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability may also be an area of future research.
Synthesis Methods
The synthesis of FLB 457 involves several steps, including the condensation of piperazine with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-(4-(bis(p-fluorophenyl)methyl)phenyl)propylamine. The final step involves the reaction of the intermediate with ethanedioic acid to produce the ethanedioate salt of FLB 457.
Scientific Research Applications
FLB 457 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
properties
CAS RN |
109758-31-8 |
|---|---|
Product Name |
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate |
Molecular Formula |
C33H37F2N3O5 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H35F2N3O.C2H2O4/c32-27-14-10-25(11-15-27)31(26-12-16-28(33)17-13-26)35-22-20-34(21-23-35)18-5-19-36-29(8-4-9-30(36)37)24-6-2-1-3-7-24;3-1(4)2(5)6/h1-3,6-7,10-17,29,31H,4-5,8-9,18-23H2;(H,3,4)(H,5,6) |
InChI Key |
RWLDIUGGOKYKBT-UHFFFAOYSA-N |
SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
synonyms |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenyl-pip eridin-2-one, oxalic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




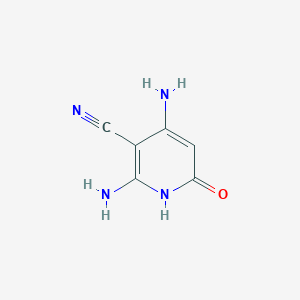
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
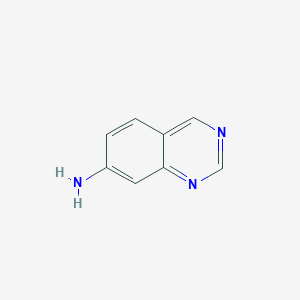
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
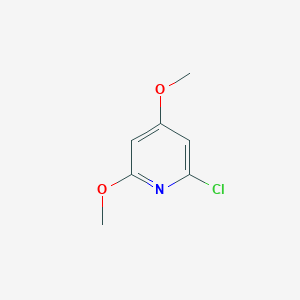
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
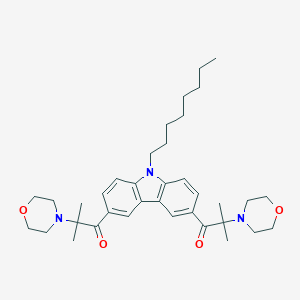
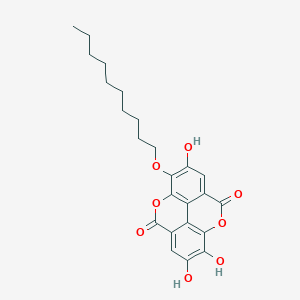
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
